ppGpp - 32452-17-8

ppGpp

Catalog Number: EVT-3560379
CAS Number: 32452-17-8
Molecular Formula: C10H17N5O17P4
Molecular Weight: 603.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanosine 3',5'-bis(diphosphate) is a guanosine bisphosphate having diphosphate groups at both the 3' and 5'-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a guanosine 3',5'-bis(diphosphate)(6-) and a guanosine 3',5'-bis(diphosphate)(5-).
Guanosine tetraphosphate is a guanine nucleotide containing four phosphate groups. Two phosphate groups are esterified to the sugar moiety in the 5' position and the other two in the 2' or 3' position. This nucleotide serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis.
Guanosine 3',5'-bis(diphosphate) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Guanosine 5'-diphosphate 2'(3')-diphosphate. A guanine nucleotide containing four phosphate groups. Two phosphate groups are esterified to the sugar moiety in the 5' position and the other two in the 2' or 3' position. This nucleotide serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis. Synonym: magic spot I.
Source and Classification

ppGpp is primarily produced by bacteria, with Escherichia coli being one of the best-studied organisms regarding its synthesis and function. The synthesis occurs through the action of specific enzymes known as (p)ppGpp synthetases, which catalyze the transfer of pyrophosphate groups from adenosine triphosphate to guanosine diphosphate or guanosine triphosphate. The classification of ppGpp falls under the category of nucleotide messengers, which are essential for coordinating cellular responses to stress.

Synthesis Analysis

Methods and Technical Details

The synthesis of ppGpp involves two main types of enzymes: multi-domain long RelA-type synthetases and small alarmone synthetases. The most studied mechanism involves the RelA protein, which synthesizes ppGpp from guanosine triphosphate and adenosine triphosphate. The reaction can be summarized as follows:

ATP+GDPppGpp+AMP\text{ATP}+\text{GDP}\rightarrow \text{ppGpp}+\text{AMP}

Recent studies have proposed a revised mechanism for ppGpp synthesis, highlighting the role of the 2′-hydroxyl group of guanosine triphosphate in facilitating nucleophilic attack during the reaction. This mechanism underscores the importance of specific structural features in the substrate that influence enzyme activity and product formation .

Molecular Structure Analysis

Structure and Data

The molecular structure of ppGpp consists of a guanine base linked to a ribose sugar, which is further connected to two phosphate groups. The structural dynamics of ppGpp have been explored using molecular dynamics simulations, revealing conformational flexibility that is critical for its function. The three-dimensional coordinates of ppGpp have been extracted from databases such as the Protein Data Bank, providing insights into its binding interactions with various proteins .

Structural Comparison

Studies have compared the unbound state of ppGpp with its bound state in complexes with target proteins. Such comparisons are essential for understanding how conformational changes impact its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving ppGpp include its synthesis from guanosine triphosphate and adenosine triphosphate, as well as its interactions with various target proteins that mediate cellular responses. For instance, ppGpp can inhibit certain enzymatic activities, such as those involved in nucleotide synthesis, thereby redirecting metabolic resources during stress conditions .

Additionally, ppGpp's binding affinity to target proteins has been quantified using techniques like isothermal titration calorimetry, revealing strong interactions that facilitate regulatory functions within bacterial cells .

Mechanism of Action

Process and Data

The precise binding interactions and conformational changes induced by ppGpp binding are critical for its regulatory role. Studies utilizing crystallography have provided detailed insights into these interactions at the atomic level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ppGpp is a polar molecule due to its phosphate groups, which makes it soluble in aqueous environments. Its molecular weight is approximately 443 g/mol. The presence of multiple charged groups contributes to its high reactivity and ability to form stable complexes with various proteins.

Key properties include:

  • Molecular Formula: C10H12N5O14P2
  • Solubility: Highly soluble in water
  • Stability: Sensitive to hydrolysis under certain conditions

Experimental analyses have characterized these properties further, providing a comprehensive understanding of how they influence ppGpp's biological functions .

Applications

Scientific Uses

The study of ppGpp has significant implications in microbiology and biotechnology. Understanding its role in bacterial stress responses can lead to advancements in antibiotic development by targeting pathways regulated by this nucleotide. Additionally, manipulating ppGpp levels may enhance microbial production processes in industrial settings.

Research into ppGpp's regulatory mechanisms also offers insights into fundamental biological processes such as gene expression modulation during environmental stress . This knowledge can be leveraged for biotechnological applications aimed at improving microbial strains for various industrial purposes.

Enzymatic Synthesis and Degradation of ppGpp

RelA/SpoT Homolog (RSH) Family Proteins in ppGpp Metabolism

Structural and Functional Domains of RSH Enzymes

The RSH superfamily comprises three evolutionarily conserved enzyme classes: long multi-domain RSHs, small alarmone synthetases (SAS), and small alarmone hydrolases (SAH). Long RSH enzymes (e.g., RelA, SpoT in γ-proteobacteria; Rel in Firmicutes) contain four core domains:

  • SYNTH (Synthetase): Catalyzes GTP/GDP + ATP → pppGpp/ppGpp via pyrophosphate transfer.
  • HD (Hydrolase): Hydrolyzes ppGpp/pppGpp to GDP/GTP + pyrophosphate (inactive in monofunctional RelA).
  • TGS (ThrRS, GTPase, SpoT): Binds uncharged tRNA during ribosomal stalling.
  • ACT (Aspartokinase, Chorismate, TyrR): Mediates protein-protein interactions and allosteric regulation [2] [5].

Bifunctional enzymes like SpoT and Rel maintain both SYNTH and HD activities within a single polypeptide, while specialized SAS (e.g., RelP, RelQ) and SAH (e.g., SAH of Pseudomonas aeruginosa) lack regulatory domains [1] [6].

Table 1: Domain Architecture of RSH Enzymes

Enzyme ClassRepresentativesSYNTH DomainHD DomainTGS DomainACT DomainBiological Role
Long RSHRelA (E. coli)ActivePseudoPresentPresentAmino acid starvation response
Long RSHSpoT (E. coli)WeakActivePresentPresentFatty acid/carbon starvation
Long RSHRel (S. aureus)ActiveActivePresentPresentGeneral stress response
SASRelP, RelQ (Firmicutes)ActiveAbsentAbsentAbsentBasal ppGpp synthesis
SAHSAH (P. aeruginosa)AbsentActiveAbsentAbsent(p)ppGpp/(p)ppApp hydrolysis

Regulatory Mechanisms of Bifunctional Synthetase-Hydrolase Activity

Bifunctional RSHs exhibit conformational antagonism: Hydrolase and synthetase activities are mutually exclusive due to steric clashes between domains. In E. coli SpoT, binding of acyl carrier protein (ACP) during fatty acid starvation inhibits hydrolase activity, enabling net ppGpp synthesis. Conversely, GTP binding stabilizes the hydrolase-ON state [7] [9].

Monofunctional RelA’s pseudo-HD domain serves as a regulatory switch. Mutagenesis studies identify a conserved "H-loop" (residues 114–130) that controls RelA-ribosome binding efficiency. The RelAW39A mutant shows 90% reduced (p)ppGpp synthesis despite normal tRNA binding, confirming the pseudo-HD’s allosteric role [9].

Role of Small Alarmone Synthetases (SAS) and Hydrolases (SAH)

SAS enzymes (e.g., S. aureus RelQ) maintain basal ppGpp pools during exponential growth. RelQ is allosterically activated by pppGpp, creating a feed-forward loop during stress [6] [7]. SAH enzymes like P. aeruginosa SAH hydrolyze both (p)ppGpp and (p)ppApp (an adenosine alarmone linked to Type VI secretion). SAH requires Mn2+ for activity and protects against interbacterial competition by degrading toxic (p)ppApp [1].

ppGpp Turnover Pathways in Gram-Negative vs. Gram-Positive Bacteria

GppA-Mediated Conversion of pppGpp to ppGpp

The gppA-encoded guanosine pentaphosphatase hydrolyzes pppGpp → ppGpp + Pi. This conversion is critical in γ-proteobacteria because:

  • RNA polymerase binds ppGpp with 10-fold higher affinity than pppGpp.
  • ppGpp constitutes >85% of total alarmone pools in stationary-phase E. coli [4] [7].Bacillus subtilis lacks GppA, accumulating pppGpp as the dominant alarmone [6].

Nudix Hydrolases (MutT, NudG) in ppGpp Degradation

Nudix hydrolases provide ancillary ppGpp degradation:

  • Ndx8 (Thermus thermophilus): Hydrolyzes ppGpp → pGp + Pi using Mg2+. Δndx8 mutants exhibit early growth arrest and elevated ppGpp.
  • NudG (Mycobacterium tuberculosis): Prefers pppGpp as substrate (Km = 8 μM).
  • MutT (E. coli): Degrades ppGpp at 5% the efficiency of SpoT HD but prevents alarmone accumulation during oxidative stress [4].

Table 2: ppGpp Hydrolysis Pathways in Bacteria

EnzymeOrganismSubstrateProductsCofactorBiological Role
SpoT HDE. colippGpp/pppGppGDP/GTP + PPiMn2+Primary hydrolase
SAHP. aeruginosappGpp/pppGppGDP/GTP + PPiMn2+Biofilm suppression
Ndx8T. thermophilusppGpppGp + PiMg2+Growth phase transition
Rel HDS. aureusppGpp/pppGppGDP/GTP + PPiMn2+Prevents toxic alarmone accumulation

Genetic and Environmental Regulation of ppGpp Pools

Hypomorphic relA Alleles and Suppressor Mutations

Hypomorphic (reduced-activity) relA alleles (e.g., E. coli relA1) fail to induce stringent response during amino acid starvation. Suppressor mutations arise in:

  • rpoB (RNAP β-subunit): Compensates by mimicking ppGpp-bound RNAP conformation.
  • spoT: Upregulates basal hydrolase activity to deplete residual ppGpp.
  • guaBA operon: Downregulates GTP synthesis, as ppGpp indirectly inhibits purine biosynthesis [6] [9].

Stress-Specific Induction Mechanisms

  • Ribosome Stalling: During amino acid starvation, uncharged tRNA occupies ribosomal A-site. RelA’s TGS domain binds tRNA, triggering SYNTH activation within 10–30 seconds [9].
  • Fatty Acid Starvation: Depletion of acyl-ACP inhibits E. coli SpoT hydrolase via direct protein-protein interaction [7].
  • Cell Wall Stress: S. aureus RelP is transcriptionally upregulated by β-lactam-induced cell wall damage [6].
  • Oxidative Stress: relQ expression increases 8-fold in B. subtilis upon H2O2 exposure, independent of Rel [7].

Properties

CAS Number

32452-17-8

Product Name

ppGpp

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate

Molecular Formula

C10H17N5O17P4

Molecular Weight

603.16 g/mol

InChI

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

BUFLLCUFNHESEH-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

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